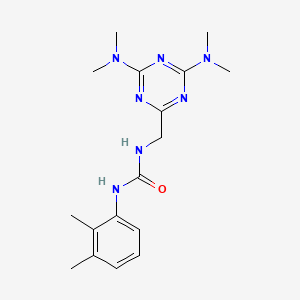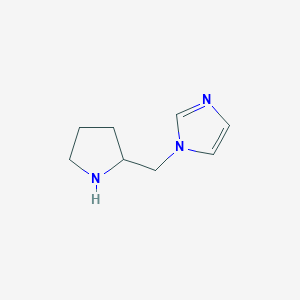
benzonitrile, 3-chloro-4-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzonitrile, 3-chloro-4-ethynyl-: is an organic compound with the molecular formula C9H4ClN . It is a derivative of benzonitrile, characterized by the presence of a chloro group at the third position and an ethynyl group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-chloro-4-ethynyl- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of benzonitrile, 3-chloro-4-ethynyl- may involve the cyanation of benzene halides or the dehydration of the aldoxime of 3-chlorobenzaldehyde . These methods are scalable and can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: benzonitrile, 3-chloro-4-ethynyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
benzonitrile, 3-chloro-4-ethynyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for potential pharmaceutical uses.
Mécanisme D'action
The mechanism of action of benzonitrile, 3-chloro-4-ethynyl- involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the chloro group can engage in hydrogen bonding and dipole-dipole interactions . These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
3-Chlorobenzonitrile: Similar structure but lacks the ethynyl group.
4-Ethynylbenzonitrile: Similar structure but lacks the chloro group.
Uniqueness: benzonitrile, 3-chloro-4-ethynyl- is unique due to the presence of both the chloro and ethynyl groups on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a versatile compound in organic synthesis and material science.
Propriétés
IUPAC Name |
3-chloro-4-ethynylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYSIRVQKGAIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2900241.png)
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2900244.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2900246.png)
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)



![2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2900257.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900259.png)

![4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2900262.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)
